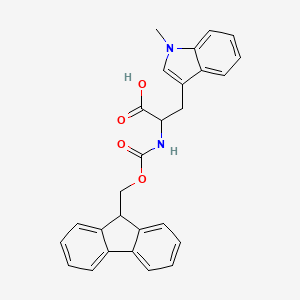

Fmoc-1-methyl-DL-tryptophan

Vue d'ensemble

Description

Fmoc-1-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid, where the indole nitrogen is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-1-methyl-DL-tryptophan typically involves the protection of the amino group of 1-methyl-DL-tryptophan with the Fmoc group. This can be achieved by reacting 1-methyl-DL-tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-1-methyl-DL-tryptophan undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.

Coupling Reactions: It can participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where this compound is incorporated at specific positions .

Applications De Recherche Scientifique

Immunological Applications

Fmoc-1-MT serves as a significant immunomodulator, particularly through its effects on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. The modulation of IDO activity has implications for various immunological disorders.

Case Studies and Findings

- A study demonstrated that administration of 1-methyltryptophan (1-MT) can enhance T-cell proliferation by inhibiting IDO activity. This effect was observed in murine models, where 1-MT treatment resulted in the reversal of immunosuppression associated with tumors and pregnancy .

- Another investigation indicated that 1-MT increases plasma levels of kynurenic acid (KYNA), a metabolite linked to immunomodulatory effects, suggesting a shift in tryptophan metabolism that could be exploited for therapeutic purposes .

Cancer Research

The compound has been studied extensively for its potential applications in cancer therapy due to its ability to modulate immune responses.

Mechanisms and Effects

- In murine tumor models, 1-MT was shown to retard tumor growth when combined with other chemotherapeutic agents. This indicates that it may enhance the efficacy of existing treatments by reactivating the immune system against tumors .

- The pharmacokinetics of 1-MT have been characterized in studies involving large animal models, revealing significant accumulation in organs such as the liver and kidneys, which are crucial for understanding its therapeutic window and potential side effects .

Peptide Synthesis

Fmoc-1-MT is also utilized in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of non-canonical amino acids into peptides, facilitating the development of novel compounds with enhanced biological activities.

Synthesis Applications

- Researchers have synthesized antimicrobial peptides using Fmoc-1-MT as part of their building blocks. These peptides have shown promise against various bacterial strains without exhibiting hemolytic activity, highlighting their potential as therapeutic agents against antibiotic-resistant bacteria .

- The versatility of Fmoc-1-MT allows for modifications that can lead to improved stability and activity profiles of synthesized peptides, making it a valuable tool in drug development .

Comparative Data Table: Applications of this compound

Mécanisme D'action

The mechanism of action of Fmoc-1-methyl-DL-tryptophan involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under basic conditions to reveal the free amino group, allowing for further peptide elongation . The molecular targets and pathways involved depend on the specific peptide sequence and its intended biological function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-tryptophan: Similar in structure but lacks the methyl group on the indole ring.

Fmoc-7-methyl-DL-tryptophan: Another derivative with a methyl group at a different position on the indole ring.

Uniqueness

Fmoc-1-methyl-DL-tryptophan is unique due to the presence of the methyl group on the indole ring, which can influence the compound’s reactivity and the properties of the resulting peptides . This structural modification can enhance the stability and bioactivity of the peptides synthesized using this compound .

Activité Biologique

Fmoc-1-methyl-DL-tryptophan is a derivative of tryptophan that has gained attention due to its biological activities, particularly as an indoleamine 2,3-dioxygenase (IDO) inhibitor. This compound plays a significant role in immunology and cancer therapy, as it can modulate immune responses and influence tumor growth. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound primarily functions as an IDO inhibitor. IDO is an enzyme that catalyzes the degradation of tryptophan into kynurenine, which can suppress T-cell responses and promote tumor immune evasion. By inhibiting IDO, this compound can enhance the availability of tryptophan for T-cell proliferation and activity.

Key Mechanisms:

- IDO Inhibition : The compound has an IC50 value of approximately 7 μM against IDO, indicating effective inhibition at relatively low concentrations .

- T-cell Activation : By preserving tryptophan levels, it enhances CD8+ T-cell responses, promoting antitumor immunity .

- Tumor Growth Suppression : In vivo studies have shown that treatment with this compound can reduce tumor volumes in xenograft models where IDO is overexpressed .

In Vitro Studies

Research has demonstrated that this compound can significantly affect various cell types. For instance, studies indicate that the compound can alter the growth dynamics of bacteria in vitro by modulating IDO activity, which is crucial for understanding its potential therapeutic applications.

Table 1: Effects of this compound on Cell Lines

| Cell Line | Treatment Concentration | Observed Effect |

|---|---|---|

| HeLa Cells | 200 µg/mL | Altered growth due to IDO inhibition |

| Glioblastoma Cells | Varies | Reduced kynurenine production |

| CD8+ T-cells | 7 µM | Enhanced proliferation and cytotoxic activity |

In Vivo Studies

In animal models, the administration of this compound has been associated with significant reductions in tumor size and improved immune response profiles. For example, one study showed a marked decrease in tumor volume in mice treated with the compound compared to controls .

Case Studies

-

Case Study on Tumor Immunology :

- A study involving mice with melanoma demonstrated that treatment with this compound led to increased infiltration of CD8+ T-cells into tumors and a corresponding decrease in tumor growth rates. This suggests a direct correlation between IDO inhibition and enhanced anti-tumor immunity.

- Antiviral Activity :

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPXIUSEXJJUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.